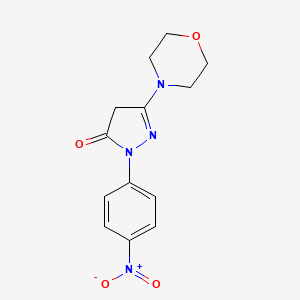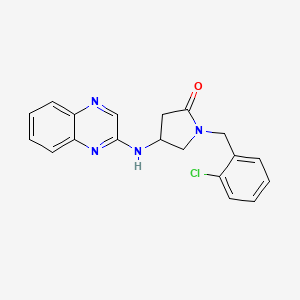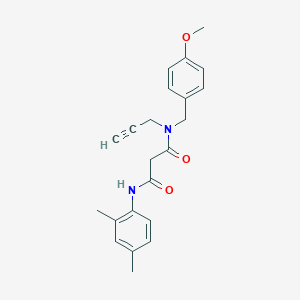![molecular formula C14H12N4S B5416853 2-[5-(benzylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5416853.png)
2-[5-(benzylthio)-4H-1,2,4-triazol-3-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(benzylthio)-4H-1,2,4-triazol-3-yl]pyridine, commonly known as BTTP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BTTP belongs to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities, including antifungal, anti-inflammatory, antitumor, and antimicrobial properties.
作用機序
The mechanism of action of BTTP is not fully understood. However, studies have shown that BTTP exerts its biological activity by inhibiting specific enzymes and proteins in the target cells. For example, BTTP inhibits the activity of topoisomerase II, which is an essential enzyme involved in DNA replication and transcription. Inhibition of topoisomerase II leads to the accumulation of DNA damage, which ultimately results in cell death.
Biochemical and Physiological Effects:
BTTP exhibits several biochemical and physiological effects, including cytotoxicity, antifungal activity, and antimicrobial activity. BTTP also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, BTTP has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
実験室実験の利点と制限
One of the significant advantages of BTTP is its potent biological activity against various diseases, including cancer and fungal infections. BTTP is also easy to synthesize and can be obtained in high yield and purity. However, one of the limitations of BTTP is its potential toxicity, which may limit its therapeutic applications. Further studies are needed to determine the optimal dosage and toxicity profile of BTTP.
将来の方向性
BTTP has significant potential for therapeutic applications in various diseases. Future research should focus on the optimization of the synthesis method to improve the yield and purity of BTTP. Additionally, further studies are needed to determine the optimal dosage and toxicity profile of BTTP. Future research should also focus on the development of BTTP derivatives with improved biological activity and reduced toxicity. Finally, the mechanism of action of BTTP should be further elucidated to better understand its therapeutic potential.
合成法
The synthesis of BTTP involves the reaction of 2-chloronicotinic acid with thiourea and benzyl bromide in the presence of potassium carbonate as a base. The reaction is carried out in dimethyl sulfoxide (DMSO) as a solvent at a temperature of 120°C for 6 hours. The resulting product is purified by recrystallization to obtain BTTP in high yield and purity.
科学的研究の応用
BTTP has been extensively studied for its potential therapeutic applications in various diseases. One of the significant areas of research is its anticancer activity. Studies have shown that BTTP exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. BTTP induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins.
Another area of research is the antifungal activity of BTTP. Studies have shown that BTTP exhibits potent antifungal activity against various fungi, including Candida albicans and Aspergillus fumigatus. BTTP inhibits the growth of fungi by disrupting the cell membrane and inhibiting the synthesis of ergosterol, which is essential for fungal cell survival.
特性
IUPAC Name |
2-(3-benzylsulfanyl-1H-1,2,4-triazol-5-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4S/c1-2-6-11(7-3-1)10-19-14-16-13(17-18-14)12-8-4-5-9-15-12/h1-9H,10H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVANQGRXKUFCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NNC(=N2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-2-(3-pyrrolidinyl)benzamide dihydrochloride](/img/structure/B5416774.png)
![2-(1H-benzimidazol-2-yl)-3-{2-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B5416786.png)
![N-cyclopropyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-(4-pyridinylmethyl)acetamide](/img/structure/B5416806.png)

![3-[2-(benzyloxy)-5-bromophenyl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5416824.png)
![methyl 2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B5416832.png)
![N-[1-(4-ethoxyphenyl)ethyl]-N'-phenylurea](/img/structure/B5416833.png)
![4-[2-(3-methoxy-4-propoxyphenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5416839.png)
![1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5416844.png)

![[2-(2,4-dichlorophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5416868.png)
![ethyl N-{2-[(4-butoxybenzoyl)amino]-3-phenylacryloyl}glycinate](/img/structure/B5416869.png)
![1-[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5416872.png)
